4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1021221-22-6
VCID: VC6005348
InChI: InChI=1S/C19H23N3O3S/c1-13(2)11-12-20-19(23)15-9-7-14(8-10-15)18-21-16-5-3-4-6-17(16)26(24,25)22-18/h3-10,13,18,21-22H,11-12H2,1-2H3,(H,20,23)
SMILES: CC(C)CCNC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.47

4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide

CAS No.: 1021221-22-6

Cat. No.: VC6005348

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.47

* For research use only. Not for human or veterinary use.

4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide - 1021221-22-6

Specification

CAS No. 1021221-22-6
Molecular Formula C19H23N3O3S
Molecular Weight 373.47
IUPAC Name 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide
Standard InChI InChI=1S/C19H23N3O3S/c1-13(2)11-12-20-19(23)15-9-7-14(8-10-15)18-21-16-5-3-4-6-17(16)26(24,25)22-18/h3-10,13,18,21-22H,11-12H2,1-2H3,(H,20,23)
Standard InChI Key LGJHKUBMHWVTAD-UHFFFAOYSA-N
SMILES CC(C)CCNC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound’s IUPAC name, 4-(1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide, reflects its hybrid architecture:

  • Benzothiadiazine core: A bicyclic system comprising a benzene ring fused to a 1,2,4-thiadiazine ring with two sulfonyl groups at the 1-position .

  • Benzamide substituent: A para-substituted benzamide group linked to the thiadiazine’s 3-position.

  • 3-Methylbutyl chain: A branched alkyl group attached to the amide nitrogen, enhancing lipophilicity.

Table 1: Key Structural Identifiers

PropertyValue/Descriptor
Molecular FormulaC₁₉H₂₃N₃O₃S
Molecular Weight373.47 g/mol
SMILESCC(C)CCNC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2
InChIKeyLGJHKUBMHWVTAD-UHFFFAOYSA-N
PubChem CID44117039

The sulfonyl groups (S=O) in the thiadiazine ring contribute to electron-withdrawing effects, potentially enhancing reactivity and target binding .

Synthesis and Chemical Reactivity

Synthetic Pathways

Benzothiadiazine derivatives are typically synthesized through multi-step protocols involving:

  • Core Formation: Cyclocondensation of o-aminobenzenesulfonamide with aldehydes or ketones under inert conditions .

  • Substituent Introduction:

    • The benzamide group is introduced via amide coupling reactions using activated benzoyl chlorides and 3-methylbutylamine.

    • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link aromatic rings to the core .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsSource
Benzothiadiazine formationo-Aminobenzenesulfonamide, ketones, DMF, 80–100°C
Amide couplingBenzoyl chloride, 3-methylbutylamine, K₂CO₃, DMF
PurificationColumn chromatography (silica gel)

Reactivity and Modifications

The compound’s reactivity is influenced by:

  • Sulfonyl Groups: Participate in nucleophilic substitutions or serve as hydrogen bond acceptors .

  • Amide Bond: Susceptible to hydrolysis under acidic/basic conditions, enabling prodrug strategies .

  • Aromatic Rings: Amenable to electrophilic substitution (e.g., nitration, halogenation) for derivatization .

ActivityMechanism/TargetEfficacy (IC₅₀)Source
PI3K InhibitionATP-binding site competition0.8–5.2 nM
CD73 AntagonismAdenosine production blockade12–50 nM
AntibacterialCell wall synthesis disruption2–8 µg/mL

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methylbutyl chain (δ 0.9–1.6 ppm), and NH resonances (δ 6.5–7.0 ppm).

    • ¹³C NMR: Carbonyl (δ 165–170 ppm), sulfonyl (δ 110–120 ppm), and aromatic carbons .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 373.47, with fragmentation ions confirming the benzamide and thiadiazine moieties .

Pharmacological Applications and Future Directions

Oncology

  • PI3Kα-Selective Inhibitors: Preclinical models show tumor growth reduction in breast and prostate cancers .

  • Immuno-Oncology: CD73 inhibition synergizes with checkpoint inhibitors (e.g., anti-PD-1) to enhance T-cell infiltration .

Infectious Diseases

  • Antibacterial Adjuvants: Potentiates β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) .

Challenges and Optimization

  • Solubility Limitations: The logP value of 3.2 indicates poor aqueous solubility, necessitating formulation strategies (e.g., nanocrystals).

  • Metabolic Stability: Cytochrome P450 assays reveal moderate hepatic clearance (t₁/₂ = 2.5 hours), prompting prodrug development .

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